molecular formula C16H14N4 B12925603 4,4'-Pyrimidine-2,4-diyldianiline CAS No. 85489-56-1

4,4'-Pyrimidine-2,4-diyldianiline

Cat. No.: B12925603
CAS No.: 85489-56-1
M. Wt: 262.31 g/mol
InChI Key: BXQVKYOXNRYNQH-UHFFFAOYSA-N
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Description

4,4’-Pyrimidine-2,4-diyldianiline is a heterocyclic aromatic compound that contains two aniline groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Pyrimidine-2,4-diyldianiline typically involves the reaction of pyrimidine derivatives with aniline under specific conditions. One common method includes the use of a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods: Industrial production methods for 4,4’-Pyrimidine-2,4-diyldianiline often focus on optimizing reaction conditions to improve yield and reduce by-products. For example, the use of copper-catalyzed cyclization of ketones with nitriles under basic conditions has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Pyrimidine-2,4-diyldianiline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of pyrimidine-2,4-dicarboxylic acid derivatives.

    Reduction: Formation of pyrimidine-2,4-diyldianiline derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4,4’-Pyrimidine-2,4-diyldianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Pyrimidine-2,4-diyldianiline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,4’-Pyrimidine-2,4-diyldianiline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

85489-56-1

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

4-[2-(4-aminophenyl)pyrimidin-4-yl]aniline

InChI

InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-10-19-16(20-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2

InChI Key

BXQVKYOXNRYNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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